6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
61382-09-0 |
|---|---|
Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
6-nitro-2-pyridin-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)8-4-5-9-11(7-8)18-12(14-9)10-3-1-2-6-13-10/h1-7H |
InChI Key |
VODKSLTWQBVIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 6 Nitro 2 Pyridin 2 Yl 1,3 Benzoxazole
Retrosynthetic Analysis and Strategic Disconnections for the 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnections focus on the formation of the central oxazole (B20620) ring.
The primary retrosynthetic strategy involves two key disconnections across the oxazole ring (C-O and C=N bonds). This approach, labeled Disconnection A , simplifies the target molecule into two readily accessible precursors: a substituted o-aminophenol and a pyridine-2-carbonyl derivative.
Target Molecule: this compound
Disconnection A (C-O/C=N bonds): This disconnection breaks the oxazole ring to reveal its constituent parts.
Synthon 1: A 2-amino-5-nitrophenoxide synthon. The corresponding real-world reagent is 2-Amino-5-nitrophenol (B90527) .
Synthon 2: A pyridine-2-carbonyl cation synthon. This can be derived from several real-world reagents, such as Pyridine-2-carboxylic acid , Pyridine-2-carboxaldehyde , or Pyridine-2-carbonyl chloride .
This analysis suggests that the most direct synthetic pathway is the condensation of 2-amino-5-nitrophenol with a suitable pyridine-2-carbonyl compound, followed by cyclization and dehydration or oxidation. This forms the basis for many of the classical and modern synthetic methods discussed below.
Classical and Modern Synthetic Approaches to the 1,3-Benzoxazole Scaffold
The construction of the 1,3-benzoxazole ring is a cornerstone of heterocyclic chemistry, with a multitude of developed methodologies. These can be broadly categorized into classical condensation reactions and more modern oxidative and catalyst-driven approaches.
The most conventional and widely used method for synthesizing 2-substituted benzoxazoles is the direct condensation of a 2-aminophenol (B121084) with a carboxylic acid or an aldehyde. nih.gov In the context of the target molecule, this involves the reaction of 2-amino-5-nitrophenol with either pyridine-2-carboxylic acid or pyridine-2-carboxaldehyde.
When using a carboxylic acid, the reaction typically requires a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), to facilitate the cyclodehydration at elevated temperatures. nih.gov The reaction proceeds through the formation of an intermediate o-hydroxy anilide, which then undergoes intramolecular cyclization to form the benzoxazole (B165842) ring.
Alternatively, the condensation with an aldehyde first yields a Schiff base (an o-hydroxyanil), which subsequently undergoes oxidative cyclization to afford the benzoxazole. jst.vn Various reagents and conditions have been developed to promote this transformation efficiently.
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Ref. |
| 2-Amino-5-nitrophenol | Pyridine-2-carboxylic acid | Polyphosphoric Acid (PPA), ~150°C | This compound | nih.gov |
| 2-Aminophenol | Aromatic Aldehydes | Samarium triflate, Water | 2-Arylbenzoxazoles | organic-chemistry.org |
| 2-Aminophenol | Benzoic Acid | PEG-SO3H | 2-Phenylbenzoxazole |
Oxidative cyclization offers a powerful alternative for benzoxazole synthesis, typically starting from the Schiff base formed between a 2-aminophenol and an aldehyde. nih.gov This intermediate is then oxidized to induce ring closure. A variety of oxidants have been employed for this purpose, ranging from molecular oxygen to elemental sulfur. Using elemental sulfur as the oxidant is an effective method for promoting the oxidative condensation of 2-aminophenols with aldehydes. jst.vn Other systems, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), have also been utilized. researchgate.net These methods are often advantageous due to their mild conditions and applicability to a wide range of substrates.
| Starting Materials | Oxidant/Catalyst | Key Feature | Ref. |
| 2-Aminophenols + Benzaldehydes | Elemental Sulfur (S8), Na2S | Effective oxidation under mild conditions | jst.vn |
| Catechols + Primary Amines | O₂/Water or DDQ/EA | Metal-free direct oxidative cyclization | researchgate.net |
| Phenolic Schiff Bases | Various (e.g., Mn(OAc)₂, Co(OAc)₂) | Metal-catalyzed aerobic oxidation | nih.gov |
In recent years, significant effort has been directed towards developing more sustainable and efficient synthetic routes to benzoxazoles. These approaches focus on the use of transition metal catalysts, microwave assistance, and solvent-free conditions to reduce environmental impact, shorten reaction times, and improve yields. scienceandtechnology.com.vnbohrium.com
Transition metals, particularly copper, palladium, and ruthenium, have been widely employed to catalyze the formation of the benzoxazole ring. Copper-catalyzed methods are common and often involve the intramolecular O-arylation of ortho-haloanilides. organic-chemistry.orgresearchgate.net This pathway provides an alternative retrosynthetic disconnection. Ruthenium catalysts have been used for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenols, offering a one-pot synthesis of 2-substituted benzoxazoles. acs.org These catalytic systems often exhibit high efficiency and functional group tolerance.
| Catalyst System | Reaction Type | Substrates | Advantage | Ref. |
| Cu(I) / 1,10-phenanthroline | Intramolecular O-arylation | ortho-Haloanilides | Broad substrate scope | organic-chemistry.org |
| Ru₂Cl₄(CO)₆ / PFMNPs | Dehydrogenative Coupling | 2-Aminophenol + Primary Alcohols | Heterogeneous, recyclable catalyst | acs.org |
| Pd(OAc)₂ | C-H Functionalization | 2-Amidophenols + Olefins | Direct C-H functionalization | |
| Cobalt-based nanocomposite | Aerobic Oxidation | 2-Aminophenols + Aldehydes | Ligand-free, additive-free conditions | jst.vnresearchgate.net |
Green chemistry principles have driven the adoption of technologies like microwave irradiation and solvent-free reaction conditions. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. researchgate.nettandfonline.com Numerous protocols report the synthesis of benzoxazoles from 2-aminophenols and carboxylic acids or aldehydes under microwave irradiation, frequently without any solvent. scienceandtechnology.com.vnthieme-connect.com These methods are environmentally benign, energy-efficient, and align with the goals of sustainable chemistry. bohrium.comtandfonline.com
| Method | Substrates | Conditions | Key Advantages | Ref. |
| Microwave-Assisted | 2-Aminophenol + Carboxylic Acids | Catalyst-free, Solvent-free | Rapid (20 min), good yields | thieme-connect.com |
| Microwave-Assisted | 2-Aminophenol + Aldehydes | Iodine (oxidant), Solvent-free | Short reaction time, high yields (67-90%) | scienceandtechnology.com.vn |
| Microwave-Assisted Cyclodesulfurization | 2-Aminophenol + Isothiocyanates | H₂O₂ (oxidant), Ethanol | High yields (88-98%), green solvent | rsc.org |
| Ultrasound-Assisted | 2-Aminophenol + Aldehydes | LAIL@MNP catalyst, Solvent-free | Fast (30 min), reusable magnetic catalyst | nih.gov |
Catalyst-Mediated and Green Chemistry Approaches
Specific Synthetic Routes to this compound
The construction of the this compound scaffold can be achieved through methods that either introduce the nitro group onto a pre-formed 2-(pyridin-2-yl)-1,3-benzoxazole core or, more commonly, build the benzoxazole ring from a nitro-containing precursor.
While direct nitration of the parent 2-(pyridin-2-yl)-1,3-benzoxazole is a possible route, controlling the regioselectivity to exclusively obtain the 6-nitro isomer can be challenging. Electrophilic nitration of benzoxazoles typically yields a mixture of 5- and 6-nitro isomers. A more regioselective approach involves starting with a precursor that already contains the nitro group at the desired position.
A common and effective strategy is the condensation of 2-amino-5-nitrophenol with a suitable pyridine-2-carbonyl precursor. This method ensures the nitro group is unequivocally positioned at the 6-position of the final benzoxazole ring system. For instance, the synthesis of the analogous compound, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, was successfully achieved by reacting 2-amino-5-nitrophenol with toluic acid in polyphosphoric acid (PPA) at elevated temperatures. nih.gov This dehydration reaction proceeds with good yield and provides a reliable method for the formation of the 6-nitrobenzoxazole core. nih.gov
The functionalization at the 2-position of the benzoxazole ring with a pyridine (B92270) moiety is typically achieved through a cyclization reaction. The most direct method for the synthesis of this compound is the condensation of 2-amino-5-nitrophenol with picolinic acid. This reaction, often referred to as the Phillips benzoxazole synthesis, is acid-catalyzed and involves the dehydration of the intermediate amide to form the oxazole ring. Polyphosphoric acid (PPA) is a common catalyst and solvent for this transformation, driving the reaction towards the cyclized product. nih.gov
An alternative approach involves the reaction of 2-amino-5-nitrophenol with pyridine-2-carboxaldehyde, followed by oxidative cyclization of the resulting Schiff base. Various oxidizing agents can be employed for this purpose.
The table below summarizes a plausible synthetic approach for this compound based on established methodologies for similar compounds.
Table 1: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Reference Analogy |
|---|
Strategies for Chemical Derivatization and Analogue Synthesis
The chemical architecture of this compound offers several avenues for derivatization to generate a library of analogues for further investigation. These modifications can be targeted at the pyridyl ring, the nitro group, or the benzoxazole nucleus itself.
The pyridine ring of this compound is amenable to various chemical modifications. The introduction of substituents on the pyridyl moiety can be achieved by starting with appropriately substituted picolinic acids in the initial synthesis. For example, using 4-chloropicolinic acid or 5-methylpicolinic acid would yield the corresponding substituted analogues.
Furthermore, electrophilic aromatic substitution reactions on the pyridine ring can be challenging due to its electron-deficient nature. However, strategies such as N-oxidation of the pyridine nitrogen can activate the ring towards electrophilic attack, allowing for the introduction of various functional groups.
The nitro group at the 6-position is a versatile functional handle for further derivatization. One of the most common transformations is its reduction to an amino group, yielding 6-amino-2-(pyridin-2-yl)-1,3-benzoxazole. This transformation is significant as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions, opening up a wide array of synthetic possibilities.
The reduction of the nitro group can be accomplished using various reducing agents. A practical and efficient method involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. nih.gov Other reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also effective. The choice of reducing agent may depend on the presence of other functional groups in the molecule.
Table 2: Representative Reduction of a Nitro Group on a Benzoxazole-related Scaffold
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
To explore the structure-activity relationship further, analogues with different substitution patterns on the benzoxazole nucleus can be synthesized. This is most effectively achieved by utilizing differently substituted 2-aminophenols as starting materials in the condensation reaction. For example, starting with 2-amino-4-chloro-5-nitrophenol (B145731) or 2-amino-4-methyl-5-nitrophenol (B8465492) would result in the corresponding 7-chloro or 7-methyl substituted this compound derivatives.
This modular approach allows for the systematic variation of substituents around the benzoxazole core, enabling a comprehensive investigation of the impact of these modifications on the compound's properties.
Optimization of Reaction Conditions and Yields in Research Synthesis
Currently, there is a lack of published research that provides a comprehensive optimization of reaction conditions for the synthesis of this compound. Synthetic approaches to similar 2-aryl-6-nitro-1,3-benzoxazoles typically involve the condensation of 2-amino-5-nitrophenol with a corresponding carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures. For instance, the synthesis of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole has been reported with a yield of 69% when conducted in polyphosphoric acid at 150°C. nih.gov
A hypothetical optimization study for this compound, based on general principles of organic synthesis, would likely investigate the impact of various factors on the reaction yield and purity. Such a study would systematically vary parameters to identify the most efficient synthetic protocol.
Table 1: Hypothetical Parameters for Optimization of this compound Synthesis
| Parameter | Variations to be Investigated | Rationale |
| Solvent | Toluene, Xylene, DMF, DMAc, Sulfolane | To assess the effect of solvent polarity and boiling point on reaction rate and solubility of reactants. |
| Catalyst/Promoter | Polyphosphoric acid (PPA), Eaton's reagent, Boric acid, p-Toluenesulfonic acid | To evaluate the efficacy of different acidic promoters for the cyclodehydration reaction. |
| Temperature | 120-180 °C | To determine the optimal temperature for balancing reaction rate with potential side reactions and decomposition. |
| Reaction Time | 2-24 hours | To identify the minimum time required for complete conversion of the starting materials. |
| Reactant Ratio | Stoichiometric vs. excess of one reactant | To ascertain if using an excess of either 2-amino-5-nitrophenol or picolinic acid improves the yield. |
Without dedicated research, the optimal conditions for the synthesis of this compound remain speculative.
Stereoselective Synthesis of Chiral Analogues (If Applicable to Research)
The concept of chirality is not inherent to the planar, achiral structure of this compound. Therefore, stereoselective synthesis would apply to the creation of chiral analogues, for instance, by introducing a stereocenter on a substituent attached to the benzoxazole or pyridine ring.
A thorough review of the scientific literature reveals no specific research on the stereoselective synthesis of chiral analogues of this compound. While the broader field of asymmetric synthesis has developed numerous methods for creating chiral heterocyclic compounds, these have not been applied to this specific molecular scaffold. Future research in this area could potentially explore the asymmetric synthesis of derivatives bearing chiral side chains, which may be of interest for applications in asymmetric catalysis or as chiral probes in biological systems.
Comprehensive Spectroscopic and Structural Investigations of 6 Nitro 2 Pyridin 2 Yl 1,3 Benzoxazole and Its Analogues
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole. researchgate.net In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The accurate mass of this ion allows for the confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing structural information. The fragmentation patterns of nitroaromatic compounds often involve characteristic losses of the nitro group (NO₂) or nitric oxide (NO). nih.govresearchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. By comparing the experimentally measured mass with the calculated exact mass for a given molecular formula, it is possible to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm). This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₂H₈N₃O₃⁺ | 242.0560 |
| Note: This is a theoretical value for illustrative purposes. |
X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and configuration. For an analogue, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, X-ray crystallography has shown that the phenyl and benzoxazole (B165842) rings are nearly coplanar, with a small dihedral angle between their mean planes, which is indicative of π-conjugation. nih.gov
The crystal structure also reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov In the case of nitro-containing aromatic compounds, interactions involving the nitro group's oxygen atoms are often observed. nih.gov These supramolecular interactions play a crucial role in determining the material's physical properties.
Table 3: Illustrative Crystallographic Data for an Analogue, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 27.251 |
| b (Å) | 7.4457 |
| c (Å) | 11.990 |
| V (ų) | 2432.8 |
| Z | 8 |
| Source: Adapted from literature data. nih.gov |
Analysis of Bond Lengths, Angles, and Dihedral Angles
While a specific crystal structure for this compound is not available in the cited literature, extensive data from closely related analogues allow for a robust prediction of its key structural parameters. The benzoxazole ring system is characteristically planar. nih.gov For instance, in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, the benzoxazole ring system is planar to within 0.01 Å. nih.gov This planarity is crucial for maintaining the π-conjugated system.
The connection between the benzoxazole and the pyridine (B92270) rings is expected to allow for near co-planarity, which facilitates electronic communication between the two heterocyclic systems. In the analogue 2-(4-aminophenyl)-1,3-benzoxazole, the dihedral angle between the benzoxazole system and the attached benzene (B151609) ring is a mere 11.8 (1)°. nih.govresearchgate.net Similarly, for 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, this angle is even smaller at 6.7 (1)°. nih.gov This suggests that the 2-pyridyl substituent in the title compound would also adopt a conformation with a small dihedral angle relative to the benzoxazole plane.
The nitro group's orientation is also of significant interest. In nitro-substituted aromatic systems, the nitro group tends to be nearly co-planar with the ring to maximize resonance effects. mdpi.com In 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, the dihedral angle between the benzoxazole ring and the nitro group is only 7.4 (3)°. nih.gov However, intermolecular forces in the crystal lattice can cause slight twisting. mdpi.com
Table 1: Comparison of Key Dihedral Angles in Benzoxazole Analogues
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
| 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | Benzoxazole | Phenyl Ring | 6.7 (1) | nih.gov |
| 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | Benzoxazole | Nitro Group | 7.4 (3) | nih.gov |
| 2-(4-Aminophenyl)-1,3-benzoxazole | Benzoxazole | Phenyl Ring | 11.8 (1) | nih.govresearchgate.net |
| 2-(2-Aminophenyl)-1,3-benzoxazole | Benzoxazole | Phenyl Ring | 0.74 (8) | nih.gov |
Hydrogen Bonding Networks and Crystal Packing Motifs
The crystal packing of this compound is expected to be governed by a combination of weak hydrogen bonds and π–π stacking interactions, which are common motifs in nitroaromatic and heterocyclic compounds. nih.govresearchgate.net Although the title compound lacks strong hydrogen bond donors like N-H or O-H groups, it possesses several acceptors (the oxygen atoms of the nitro group, the benzoxazole oxygen, and the nitrogen atoms of both rings) and weak C-H donors.
In the crystal structure of the analogue 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, molecules are connected by very weak C—H⋯O hydrogen interactions involving aromatic C-H donors and oxygen acceptors from the nitro group, forming chain-like structures. nih.gov Similar interactions involving nitro groups as hydrogen-bond acceptors are well-documented and play a crucial role in crystal engineering. researchgate.netrsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Assignments and Functional Group Characterization
Vibrational spectroscopy provides a fingerprint for the functional groups present in this compound. The key characteristic bands can be assigned by comparison with detailed spectroscopic studies of nitro-substituted benzoxazole analogues. esisresearch.orgesisresearch.org
The most prominent vibrations are associated with the nitro group. The asymmetric (νas) and symmetric (νs) stretching vibrations of the NO2 group are expected to appear in the regions of 1661–1499 cm⁻¹ and 1389–1259 cm⁻¹, respectively. esisresearch.org For 5-nitro-2-(4-nitrobenzyl) benzoxazole, these bands are observed experimentally in the IR spectrum around 1572 cm⁻¹ (asymmetric) and 1344 cm⁻¹ (symmetric). esisresearch.org Other deformations of the nitro group, such as scissoring (δNO2) and wagging (ωNO2), are found at lower wavenumbers, typically around 850 cm⁻¹ and 740 cm⁻¹, respectively. esisresearch.org
The benzoxazole and pyridine ring systems contribute a series of characteristic bands. The C=N stretching vibration of the oxazole (B20620) ring is typically observed in the 1520-1540 cm⁻¹ range. esisresearch.org Vibrations associated with the pyridine ring, particularly the ring stretching modes, are expected near 1014 cm⁻¹, a shift from the 992 cm⁻¹ band of free pyridine, which is indicative of its electronic interaction with the benzoxazole system. The C-O-C stretching vibrations of the benzoxazole ether linkage typically produce asymmetric and symmetric bands around 1145 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.org
Table 2: Characteristic Vibrational Frequencies for Nitro-Benzoxazole Analogues
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |
| NO₂ Asymmetric Stretch | 1499 - 1661 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | 1572 (IR) | esisresearch.orgesisresearch.org |
| NO₂ Symmetric Stretch | 1259 - 1389 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | 1344 (IR) | esisresearch.orgesisresearch.org |
| C=N Stretch (Oxazole) | 1520 - 1540 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | 1520 (IR/Raman) | esisresearch.org |
| C-O-C Asymmetric Stretch | ~1145 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | 1144 (IR) | esisresearch.org |
| C-O-C Symmetric Stretch | ~1070 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | 1063 (IR) | esisresearch.org |
| NO₂ Scissoring | ~850 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | 761 (IR) | esisresearch.org |
| Pyridine Ring Breathing | ~1000 | [CrCl₃(py)₃] (Coordinated) | 1014 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
The UV-Vis absorption spectrum of this compound is characterized by its extensive π-conjugated system, which acts as a chromophore. tanta.edu.eg The absorption bands arise from electronic transitions, primarily π→π* and n→π* transitions. esisresearch.orgtanta.edu.eg
Studies on the parent benzoxazole molecule show two main absorption systems, one beginning around 36,491 cm⁻¹ (274 nm) and a more intense system peaking at 44,500 cm⁻¹ (225 nm). rsc.org The introduction of the pyridyl and nitro groups significantly modifies this behavior. The extended conjugation with the pyridine ring and the strong electron-withdrawing nature of the nitro group are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.
In the analogue 2-(p-nitrobenzyl) benzoxazole, absorption bands are observed experimentally at 208 nm, 273 nm, and 279 nm in ethanol. esisresearch.org The band at 208 nm is assigned to a π→π* transition, while the bands at higher wavelengths are attributed to a combination of n→π* and other π→π* transitions. esisresearch.org For other benzoxazole derivatives designed as fluorophores, absorption maxima can extend into the visible region, with peaks observed around 419 nm, corresponding to π→π* transitions within a highly conjugated or charge-transfer system. frontiersin.orgresearchgate.net Therefore, this compound is expected to be a colored compound, absorbing in the near-UV and potentially the violet-blue region of the visible spectrum.
Advanced Computational and Theoretical Chemistry Studies
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole and related compounds within a biological environment. These simulations can predict the conformational changes of the ligand and its target protein over time, as well as elucidate the critical role of solvent molecules in the binding process.
Stability of Ligand-Protein Complexes Over Time
MD simulations are instrumental in assessing the stability of the complex formed between a benzoxazole (B165842) derivative and its target protein. By simulating the atomic motions over time, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are vital for the ligand's efficacy. For instance, in studies of benzoxazole derivatives as potential anticancer agents targeting VEGFR-2, MD simulations have been employed to understand the binding modes and interactions between the inhibitors and the receptor. rsc.org These simulations reveal that steric, electrostatic, and hydrogen bond interactions are the primary forces driving the formation of a stable inhibitor-receptor complex. rsc.org Key amino acid residues, such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191, have been identified as crucial for stabilizing the inhibitors within the binding pocket of VEGFR-2. rsc.org The stability of these interactions over the simulation period is a strong indicator of the potential of the compound to act as an effective inhibitor.
Water Molecule Dynamics in Binding Pockets
Water molecules within the binding pocket of a protein can play a significant role in mediating ligand-protein interactions. They can form hydrogen bond networks that bridge the ligand and the protein, or they can be displaced upon ligand binding, which can be entropically favorable. MD simulations can track the behavior of individual water molecules, providing insights into their dynamic roles. arxiv.org Studies have shown that water molecules can regulate the unbinding process of a ligand from a protein by forming a network of hydrogen bonds that facilitates the ligand's release into the solution. arxiv.org The presence or absence of specific water molecules can even modulate the residence time of a ligand in the binding pocket. arxiv.org Understanding the dynamics of these water molecules is crucial for the design of ligands with improved binding affinities and kinetic profiles. The utilization of water-based pharmacophore models, constructed from MD simulations, has shown promise in identifying known binders to a target protein, even in the absence of known ligands. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key structural features required for biological interactions.
Development of 2D and 3D QSAR Models for Mechanistic Activity Prediction
QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices of the molecules. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D arrangement of atoms and the associated steric and electrostatic fields. nih.gov
Several studies have successfully applied 3D-QSAR to series of benzoxazole derivatives to predict their anticancer activity against various cell lines, including HepG2, HCT-116, and MCF-7. rsc.orgnih.gov For example, CoMFA and CoMSIA models have been generated with good predictive ability, as indicated by their cross-validation (Rcv2 or q2) and predictive (Rpred2) correlation coefficients. rsc.org These models and their corresponding contour maps help to visualize the relationship between different molecular fields and inhibitory activities, guiding the design of more potent inhibitors. rsc.org
| Model Type | Cell Line | Rcv2 / q2 | Rpred2 |
| CoMFA | HepG2 | 0.509 | 0.5128 |
| CoMFA | HCT-116 | 0.574 | 0.5597 |
| CoMFA | MCF-7 | 0.568 | 0.5057 |
| CoMSIA | HepG2 | 0.711 | 0.6198 |
| CoMSIA | HCT-116 | 0.531 | 0.5804 |
| CoMSIA | MCF-7 | 0.669 | 0.6577 |
This table presents a summary of the statistical results for 3D-QSAR models developed for benzoxazole derivatives, demonstrating their predictive power for anticancer activity. rsc.org
Identification of Key Pharmacophoric Features for Biological Interactions
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hp), and aromatic rings.
Pharmacophore models have been generated for benzoxazole derivatives to understand their cytotoxic activities. nih.govesisresearch.org For instance, a study on a series of benzoxazole derivatives and their metabolites generated distinct pharmacophore models for their activity against cancerous (HeLa) and non-cancerous (L929) cell lines. nih.govesisresearch.org A selected pharmacophore model for activity against HeLa cells included two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. esisresearch.org Such models are useful for virtual screening of compound libraries to identify new potential anticancer agents and for guiding the synthesis of novel derivatives with improved selectivity. nih.gov
Cheminformatics and Data Mining for Related Benzoxazole Derivatives
Cheminformatics and data mining techniques are employed to analyze large datasets of chemical compounds and their associated biological data to identify trends, patterns, and relationships. For benzoxazole derivatives, these approaches can provide a broader understanding of the structure-activity relationships across the entire chemical class and can help in identifying promising scaffolds for further development.
By analyzing databases of benzoxazole derivatives, researchers can identify common structural motifs associated with specific biological activities, such as antimicrobial or anticancer effects. researchgate.netnih.gov For example, the structure-activity relationship of certain benzoxazole derivatives suggests that the presence of electron-withdrawing and electron-releasing groups at specific positions can enhance their antiproliferative effects. researchgate.net Data mining can also reveal relationships between physicochemical properties and biological activities, which can be used to build predictive models for in silico screening of large compound libraries. These computational approaches streamline the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success.
Mechanistic Investigations of Biological Interactions and Target Modulation
Enzyme Inhibition and Activation Studies
The ability of a compound to modulate enzyme activity is a cornerstone of its potential therapeutic value. However, specific data on 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole's effects on any particular enzyme are not presently available in the reviewed literature.
Determination of Inhibition Kinetics (e.g., Competitive, Non-Competitive)
Understanding the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is critical. This is typically determined through kinetic assays where enzyme reaction rates are measured at varying substrate and inhibitor concentrations. Such studies provide key parameters like the Michaelis constant (K*) and the inhibition constant (Kᵢ), which quantify the enzyme-substrate affinity and the inhibitor's potency, respectively. For this compound, no such kinetic data has been publicly reported.
Specificity and Selectivity Profiling Against Enzyme Panels
To assess the therapeutic potential and potential for off-target effects, compounds are often screened against a panel of diverse enzymes. This selectivity profiling helps to identify the primary target(s) and any unintended interactions. There is no available information detailing the screening of this compound against any enzyme panels.
Protein-Ligand Binding Analysis
Directly measuring the binding affinity and thermodynamics of a compound to its protein target provides invaluable information. Various biophysical techniques are employed for this purpose.
Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods to study binding events in real-time. SPR measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein, providing association (kₐ) and dissociation (k_) rates, from which the dissociation constant (K_) can be calculated. ITC directly measures the heat changes associated with binding, yielding thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and the binding constant (Kₐ). No SPR or ITC data for the interaction of this compound with any protein target has been found in the public domain.
Fluorescence-Based Binding Assays
Fluorescence-based techniques are also commonly used to determine binding affinities. These can rely on the intrinsic fluorescence of the protein (e.g., tryptophan fluorescence quenching) or the use of fluorescently labeled ligands. While some benzoxazole (B165842) derivatives are known for their fluorescent properties, specific fluorescence-based binding assays for this compound have not been described in the literature.
Modulation of Cellular Pathways and Molecular Signaling Cascades in Research Models
Ultimately, the biological effect of a compound is determined by its ability to modulate cellular pathways and signaling cascades. This is investigated in various research models, from cell cultures to animal models. Such studies would involve techniques like Western blotting, qPCR, and reporter gene assays to assess changes in protein levels, gene expression, and pathway activation. Research detailing the impact of this compound on any specific cellular pathways or signaling cascades is not currently available.
Effects on Cell Cycle Progression and Apoptosis Induction in Cellular Models
While specific studies detailing the effects of this compound on cell cycle progression and apoptosis are not extensively documented in available research, the broader class of benzoxazole derivatives is widely recognized for its antiproliferative and pro-apoptotic activities. researchgate.netnih.gov Research into the structure-activity relationships of various benzoxazole derivatives has indicated that the presence of electron-withdrawing groups, such as a nitro (NO₂) group, can enhance anti-proliferative activity against cancer cells. researchgate.net These compounds often exert their effects by arresting the cell cycle at various phases and inducing apoptosis through intrinsic or extrinsic pathways. However, specific data quantifying the impact of this compound on cell cycle phase distribution or the activation of apoptotic markers like caspases remains to be elucidated through targeted cellular studies.
Impact on Gene Expression and Protein Synthesis in Cellular Systems
The direct impact of this compound on global gene expression and protein synthesis has not been specifically detailed. However, by modulating fundamental processes such as transcription (see section 5.4.2) or by interacting with specific cellular targets, it is plausible that the compound could lead to significant downstream changes in the cellular proteome. For instance, studies on other benzoxazole derivatives have shown they can modulate the expression of specific proteins, such as progranulin, which is involved in lysosomal homeostasis. nih.gov Such findings highlight the potential for this class of compounds to alter cellular function at the level of protein expression, though specific investigations are required for this compound.
Nucleic Acid Interactions (e.g., DNA/RNA Binding, Intercalation)
Significant evidence suggests that compounds structurally related to this compound can directly interact with nucleic acids. Research on novel agents containing both pyridine (B92270) and benzoxazole moieties, designed as analogues to the known DNA minor groove binder Hoechst 33258, demonstrates a capacity for altered DNA sequence specificity. nih.gov Specifically, the combination of a benzoxazole moiety and an inward-directed pyridine nitrogen appears to confer the ability to recognize and bind to GC (guanine-cytosine) base pairs within the DNA minor groove. nih.gov This mode of interaction is distinct from intercalation, where a molecule inserts itself between the base pairs of the DNA helix. Minor groove binding, as suggested for this structural class, involves non-covalent interactions within the shallower groove of the DNA double helix.
Spectroscopic Characterization of DNA/RNA-Compound Complexes
The interaction between pyridine-benzoxazole derivatives and DNA has been characterized using various spectroscopic and analytical techniques. nih.gov Methodologies such as MPE (methidiumpropyl-EDTA) footprinting analysis are employed to determine the specific DNA sequences the compound binds to. nih.gov Other standard spectroscopic methods used to study such ligand-DNA complexes include UV-visible absorption titration and fluorescence spectroscopy. cmjpublishers.com These techniques can detect shifts in absorbance or fluorescence emission upon binding, which allows for the calculation of binding affinities (binding constants, Kb) and provides insights into the nature of the interaction (e.g., groove binding vs. intercalation). cmjpublishers.comresearchgate.net Circular dichroism (CD) spectroscopy is another powerful tool that can reveal changes in DNA conformation upon ligand binding, offering further evidence for the binding mode. mdpi.com
Studies on DNA Replication and Transcription in Cellular Models
Direct experimental studies on how this compound affects DNA replication and transcription in cellular models are limited. However, its putative mechanism as a DNA minor groove binder has direct implications for these processes. The binding of a small molecule to DNA can create a physical obstruction that impedes the progression of enzymes such as DNA and RNA polymerases along the DNA template. plos.org This can lead to stalled replication forks and inhibition of gene transcription, providing a plausible mechanism for cytotoxicity. plos.org For such effects to be confirmed, studies involving techniques like polymerase chain reaction (PCR) stop assays or in vitro transcription and replication assays would be necessary.
Redox Chemistry and Generation of Reactive Species in Biological Contexts
The chemical structure of this compound, specifically the presence of a nitroaromatic group, suggests a high potential for engaging in redox chemistry within a biological system. Nitroaromatic compounds are well-known for their ability to undergo enzymatic reduction, typically by one-electron reductases, to form a nitro radical anion. mdpi.com In an aerobic environment, this radical anion can rapidly transfer its electron to molecular oxygen (O₂) to generate the superoxide (B77818) radical (O₂•⁻), a primary reactive oxygen species (ROS), while regenerating the parent nitro compound. mdpi.com This process, known as redox cycling, can lead to a significant increase in intracellular ROS levels, causing oxidative stress. This oxidative stress can, in turn, damage vital macromolecules, including lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity.
Identification and Validation of Specific Biological Targets
Based on mechanistic studies of closely related analogues, a primary biological target for this compound is DNA itself, specifically the minor groove. nih.gov The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide variety of biological targets. nih.gov However, beyond the direct interaction with nucleic acids, specific protein targets such as receptors or transporters have not been definitively identified or validated for this particular compound in the available literature.
The table below summarizes the potential biological targets and pathways modulated by this compound based on current evidence.
| Target Class | Specific Target/Pathway | Evidence/Plausibility |
| Nucleic Acid | DNA Minor Groove (GC-rich sequences) | Supported by studies on close structural analogues. nih.gov |
| Cellular Processes | DNA Replication & Transcription | Plausible consequence of DNA binding. plos.org |
| Biochemical Pathways | Redox Cycling / ROS Generation | Plausible based on the presence of a nitroaromatic group. mdpi.com |
Chemical Proteomics and Affinity-Based Probes
The application of chemical proteomics and the development of specific affinity-based probes are powerful strategies for identifying the direct molecular targets of a compound within a complex biological system. These approaches involve designing and synthesizing a molecular probe that structurally mimics the compound of interest but is modified with a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) and a reactive group to covalently link to its protein targets. Subsequent proteomic analysis can then identify these tagged proteins, providing direct evidence of binding partners.
However, a thorough review of existing research indicates a lack of specific studies detailing the use of chemical proteomics or affinity-based probes designed explicitly for this compound. While the benzoxazole scaffold is a common motif in medicinal chemistry, research efforts in this specific area have yet to be published. The synthesis of such a probe would be the first critical step in elucidating its direct binding partners and understanding its mechanism of action on a proteome-wide scale.
Genetic Knockout/Knockdown Studies in Cellular Systems
Genetic knockout (KO) or knockdown (e.g., using siRNA or shRNA) studies are instrumental in validating the functional relevance of a protein target identified through other means, such as chemical proteomics. By depleting a specific protein from a cellular system, researchers can assess whether the biological effects of a compound are diminished or abolished, thereby confirming that the compound's activity is mediated through that particular target.
Similar to the status of chemical proteomics research, there is a notable absence of published studies that have employed genetic knockout or knockdown techniques to investigate the mechanism of action of this compound. Such studies would be contingent on the prior identification of one or more high-confidence protein targets. Without initial target identification, performing hypothesis-driven genetic validation studies is not feasible. Future research in this area will be crucial for a comprehensive understanding of the compound's biological function.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design of Analogues for SAR Exploration
The rational design of analogues for SAR studies of the 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole scaffold focuses on systematic modifications of its three primary components: the 6-nitro group, the 2-pyridyl moiety, and the fused benzene (B151609) ring. The benzoxazole (B165842) skeleton provides a versatile scaffold for the rational design of bioactive molecules. ijpbs.com The goal is to probe the electronic, steric, and lipophilic requirements for optimal interaction with biological targets.
Key strategies for designing analogues include:
Modification of the Nitro Group: Replacing the nitro group at position 6 with other electron-withdrawing groups (e.g., -CN, -CF₃, -SO₂NH₂) or electron-donating groups (e.g., -NH₂, -OCH₃, -CH₃) to evaluate the role of electronics at this position. The position of the nitro group can also be shifted to other locations on the benzene ring (e.g., position 5 or 7) to understand spatial requirements.
Variation of the 2-Position Substituent: The pyridyl ring at position 2 is a key area for modification. Analogues can be designed by:
Altering the substitution pattern on the pyridine (B92270) ring itself.
Replacing the pyridine ring with other aromatic or heteroaromatic systems (e.g., phenyl, furan, thiophene, imidazole) to assess the importance of the nitrogen atom and the ring's electronic nature. elsevierpure.com
Introducing linkers (e.g., amide, ether) between the benzoxazole core and the 2-position ring system.
Substitution on the Benzene Ring: Introducing a variety of substituents (halogens, alkyl, alkoxy groups) at the available positions (4, 5, and 7) of the benzoxazole's benzene ring to explore how lipophilicity, steric bulk, and electronic properties influence activity. ijpbs.com Studies on related benzoxazoles have shown that substitutions at the 2- and 5-positions are particularly critical for influencing potency. ijpbs.com
This systematic approach allows for the development of a comprehensive SAR profile, guiding the optimization of lead compounds.
Impact of Substitution Patterns on Mechanistic Activity
The specific arrangement and nature of substituents on the benzoxazole core are determinant factors for its biological activity. The electron-withdrawing and electron-releasing properties of these groups can enhance or diminish the compound's effects. researchgate.net
The nitro group (NO₂) at position 6 is a strong electron-withdrawing group that significantly influences the electronic properties of the entire benzoxazole system. researchgate.net Its presence deactivates the benzene ring towards electrophilic substitution but can be crucial for biological activity.
Electronic Effects: The electron-withdrawing nature of the nitro group can impact the molecule's ability to participate in redox reactions, which is a common mechanism of action for nitroaromatic compounds. semanticscholar.org It can also affect the acidity of any N-H protons in related benzimidazole (B57391) structures, influencing binding interactions.
Pharmacophore/Toxicophore Properties: In many bioactive nitroaromatic compounds, the nitro group acts as a pharmacophore. It can undergo metabolic reduction in biological systems to form reactive intermediates, such as nitro anion radicals, which can lead to cellular damage in target organisms. semanticscholar.org This dual nature means the nitro group can be both essential for efficacy and a source of potential toxicity.
Binding Interactions: The nitro group can act as a hydrogen bond acceptor, potentially anchoring the molecule to a specific site on a biological target like an enzyme or receptor.
Studies on 5-nitro-2-benzoxazolinones have highlighted the importance of this substituent for certain biological activities. jocpr.com A quantitative structure-activity relationship (QSAR) study on 5- or 6-nitro/amino benzoxazole analogues suggested that electron-withdrawing groups at this position are favorable for antibacterial activity. semanticscholar.org
The 2-(pyridin-2-yl) substituent is a key determinant of the molecule's properties and interactions. The pyridine ring is a common heterocycle in FDA-approved drugs and is known to influence a molecule's pharmacological profile. jocpr.com
Solubility and Bioavailability: As a polar and ionizable aromatic system, the pyridine moiety can enhance the aqueous solubility and bioavailability of the parent molecule. jocpr.com
Target Binding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, which can be a critical interaction for biological activity. jocpr.com
Metabolic Stability: Replacing a phenyl ring with a pyridine ring can sometimes improve metabolic stability by altering the sites susceptible to oxidative metabolism. jocpr.com
In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the position of the nitrogen atom in pyridyl and quinolinyl substituents was shown to directly impact cytotoxicity, with higher toxicity observed when the nitrogen was closer to the benzoxazole ring. This underscores the critical role of the pyridyl nitrogen's placement in mediating biological interactions.
Substituting the benzene portion of the benzoxazole ring at positions 4, 5, and 7 can fine-tune the molecule's activity. SAR studies on various benzoxazole derivatives have demonstrated that both the type and position of the substituent are important.
Halogen Substituents: The introduction of halogen atoms like chlorine or fluorine can enhance lipophilicity, which may improve membrane permeability. ijpbs.com Electron-withdrawing halogens can also influence the electronic character of the ring system. In some series, 5-chloro-substituted benzoxazoles showed enhanced antiproliferative activity compared to their unsubstituted counterparts. ijpbs.com
Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH₃) have been shown to increase the activity of some benzoxazole derivatives. For example, derivatives bearing a methoxy group on an attached phenyl ring were generally more active than unsubstituted compounds. ijpbs.com
Steric Effects: The size of the substituent can influence how the molecule fits into a binding pocket. Bulky groups can either create favorable van der Waals interactions or cause steric hindrance that prevents effective binding.
The following table summarizes findings from studies on various 2-aryl benzoxazole derivatives, illustrating the impact of substitutions on biological activity.
| Scaffold | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 2-Arylbenzoxazole | Position 5 (Benzoxazole) | Chlorine (-Cl) | Enhanced antiproliferative activity | ijpbs.com |
| 2-Arylbenzoxazole | Position 3 (Aryl ring) | Methoxy (-OCH₃) | Generally increased antiproliferative activity | ijpbs.com |
| 2-Arylbenzoxazole | Position 4 (Aryl ring) | N,N-diethyl or Morpholine | Superior antiproliferative activity compared to pyrrolidine (B122466) or piperidine | ijpbs.com |
| 2-Oxo-3H-benzoxazole | Position 6 (Benzoxazole) | Acyl group (-COR) | Favorable for analgesic and anti-inflammatory activity | jocpr.com |
| 2-(Aryl)-1,3-benzoxazole | Aryl Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Improved anti-proliferative activity | researchgate.net |
Stereochemical Effects on Biological Interactions
The core structure of this compound is planar and achiral, meaning it does not have stereoisomers. Therefore, stereochemical effects are not intrinsic to the parent molecule itself.
However, stereochemistry can become a critical factor in rationally designed analogues where chiral centers are introduced. This is typically achieved by adding substituents with stereogenic centers, for example, at the 2-pyridyl moiety or on the benzene ring. If an analogue with a chiral side chain were synthesized, it would exist as a pair of enantiomers. These enantiomers, while having identical physical properties in a non-chiral environment, can exhibit significantly different biological activities. This phenomenon, known as stereospecificity, arises because biological targets like enzymes and receptors are themselves chiral. One enantiomer may fit into the binding site much more effectively than the other, leading to a more potent biological response. For instance, the synthesis of novel axially chiral benzocarbazole derivatives, which share structural similarities with fused heterocyclic systems, highlights how chirality can be introduced into related scaffolds to control their three-dimensional structure. elsevierpure.com Therefore, while the parent compound is achiral, the exploration of chiral analogues represents an important avenue in SAR studies to potentially enhance potency and selectivity.
Correlation of Molecular Descriptors with Observed Mechanistic Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For benzoxazole and nitroaromatic compounds, several classes of descriptors are relevant.
Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronic energy, and dipole moment are critical. The strong electron-withdrawing nitro group significantly lowers the LUMO energy, which can be correlated with activities dependent on the molecule's ability to accept electrons. semanticscholar.org QSAR studies on nitrobenzene (B124822) derivatives have shown that electronic properties have a major impact on their toxicology profiles.
Thermodynamic Descriptors: Properties such as Standard Gibbs free energy and heat of formation can be correlated with the stability of the molecule and its interaction with a biological target. One QSAR study on nitro/amino-benzoxazole analogues found that Standard Gibbs free energy contributed positively to antibacterial activity. semanticscholar.org
Spatial/Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. Descriptors like molecular volume, surface area, and specific shape indices can determine how well a molecule fits into a receptor's binding site.
Topological Descriptors: These are numerical representations of molecular connectivity and branching.
A QSAR study on a series of 5- or 6-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues identified several key descriptors influencing antibacterial activity.
| Descriptor Type | Specific Descriptor | Correlation with Antibacterial Activity | Reference |
|---|---|---|---|
| Thermodynamic | Standard Gibbs Free Energy | Positive | semanticscholar.org |
| Electronic | Electronic Energy | Positive | semanticscholar.org |
| HOMO Energy | Negative | semanticscholar.org | |
| Repulsion Energy | Negative | semanticscholar.org |
These models suggest that analogues with specific thermodynamic and electronic profiles are more likely to exhibit potent activity, providing a valuable guide for the rational design of new derivatives. semanticscholar.org
Elucidation of Key Structural Features for Desired Biological Interactions
The Benzoxazole Scaffold: The benzoxazole ring system is a "privileged" scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds. researchgate.net Its planar and aromatic nature allows for significant π-stacking interactions with biological macromolecules such as proteins and nucleic acids. The fusion of the benzene and oxazole (B20620) rings creates a rigid structure that can appropriately position key functional groups for optimal target binding.
The 6-Nitro Group: The nitro group at the 6-position of the benzoxazole ring is a strong electron-withdrawing group. This feature significantly influences the electronic properties of the entire molecule. Studies on various benzoxazole derivatives have indicated that the presence of electron-withdrawing groups, such as a nitro or chloro group, particularly at the para-position (position 6 in this case), can enhance anti-proliferative and antimicrobial activities. scholarsresearchlibrary.com The electron-withdrawing nature of the nitro group can increase the acidity of N-H protons in potential biological targets or enhance the molecule's ability to participate in hydrogen bonding and other electrostatic interactions. A quantitative structure-activity relationship (QSAR) study on a series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues suggested that electron-withdrawing groups at this position are favorable for antibacterial activity. scholarsresearchlibrary.com
While specific studies on this compound are limited, the general SAR principles for this class of compounds can be summarized in the following table:
| Structural Feature | Potential Contribution to Biological Activity | Supporting Evidence (General Benzoxazoles) |
| Benzoxazole Core | Planar scaffold for π-stacking interactions; rigid structure for orienting substituents. | Widely recognized as a "privileged" structure in medicinal chemistry. researchgate.net |
| 6-Nitro Group | Strong electron-withdrawing properties, enhancing electrostatic interactions and potentially biological activity. | Studies show that electron-withdrawing groups at this position can increase anti-proliferative and antimicrobial effects. scholarsresearchlibrary.com |
| 2-(Pyridin-2-yl) Group | Provides a hydrogen bond acceptor (pyridine nitrogen); participates in π-stacking and hydrophobic interactions. | Substitutions at the 2-position are known to be critical for modulating the biological activity of benzoxazoles. mdpi.com |
Interactive Data Table: Inferred Structure-Activity Relationships (Note: This table is based on general principles of related benzoxazole derivatives due to a lack of specific data for this compound.)
| Modification | Predicted Effect on Activity | Rationale |
| Removal of 6-Nitro group | Likely decrease | The electron-withdrawing nature is often crucial for activity. |
| Shifting Nitro to position 5 | Variable | Positional isomers can have different activities. |
| Replacing 6-Nitro with an electron-donating group | Likely decrease | Electron-withdrawing character appears important. |
| Replacing 2-Pyridin-2-yl with a phenyl group | Variable | Loss of hydrogen bond acceptor may decrease or alter activity. |
| Adding substituents to the pyridine ring | Could increase or decrease | Depends on the nature and position of the substituent and the target. |
Development of Rational Design Principles for Novel Benzoxazole Derivatives
The understanding of the SAR of this compound and related compounds provides a foundation for the rational design of new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The key principles for rational design would focus on the strategic modification of the three main structural components.
Modification of the Benzoxazole Core: While the core is often kept intact, bioisosteric replacement with other heterocyclic systems like benzimidazole or benzothiazole (B30560) could be explored to fine-tune the electronic and steric properties. Additionally, substitution on the benzene part of the benzoxazole ring at positions other than 6 could be investigated to modulate lipophilicity and metabolic stability.
Modification of the 6-Nitro Group: The strong electron-withdrawing nature of the nitro group is a double-edged sword, as it can contribute to toxicity. Rational design could involve replacing the nitro group with other electron-withdrawing groups that are less associated with toxicity, such as a cyano (-CN) or a trifluoromethyl (-CF3) group. Another strategy could be to replace it with a group that can act as a hydrogen bond donor or acceptor to explore new interactions with a target.
Modification of the 2-(Pyridin-2-yl) Group: This position offers significant opportunities for modification. The synthesis of analogs with different regioisomers of the pyridine ring (e.g., pyridin-3-yl or pyridin-4-yl) could probe the importance of the nitrogen atom's position for target binding. Furthermore, the introduction of various substituents on the pyridine ring could enhance binding affinity and selectivity. For instance, adding small alkyl or halogen groups could explore hydrophobic pockets in a binding site, while adding polar groups could improve solubility.
The following table outlines some rational design strategies based on the inferred SAR of this compound.
| Design Strategy | Rationale | Potential Outcome |
| Replace 6-Nitro with other electron-withdrawing groups (e.g., -CN, -CF3) | Maintain or enhance electron-withdrawing character while potentially reducing toxicity. | Improved safety profile with retained or enhanced activity. |
| Introduce substituents on the pyridine ring | Probe for additional binding interactions (hydrophobic, hydrogen bonding) and improve physicochemical properties. | Increased potency, selectivity, and improved pharmacokinetics. |
| Vary the heteroaromatic ring at position 2 | Explore the impact of different heteroatoms and ring sizes on target binding. | Discovery of novel scaffolds with different activity profiles. |
| Synthesize positional isomers of the nitro group | Determine the optimal position for the electron-withdrawing group for a specific biological target. | Enhanced selectivity and potency. |
Interactive Data Table: Rational Design Principles for Novel Benzoxazole Derivatives
| Target Modification | Example of New Substituent | Desired Improvement |
| Position 6 | Cyano (-CN) | Reduced potential for toxicity |
| Position 2 (Pyridine Ring) | 4-Methyl | Increased hydrophobic interaction |
| Position 2 (Pyridine Ring) | 3-Amino | Introduction of a hydrogen bond donor |
| Benzoxazole Core | Benzimidazole | Altered electronic properties and hydrogen bonding capacity |
The systematic application of these design principles, coupled with computational modeling and biological evaluation, can lead to the development of new benzoxazole derivatives with optimized therapeutic potential.
In-depth Analysis of this compound in Advanced Research Methodologies
While the specific compound this compound is not extensively documented in publicly available research literature for the advanced applications outlined, its structural motifs—a nitro-substituted benzoxazole core linked to a pyridine ring—suggest a range of potential applications in modern chemical and biological research. This article explores the theoretical and potential applications of this compound based on the known properties of its constituent chemical moieties.
Advanced Methodologies and Applications of 6 Nitro 2 Pyridin 2 Yl 1,3 Benzoxazole in Research
The unique combination of a benzoxazole (B165842) ring, a nitro group, and a pyridine (B92270) moiety endows 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole with specific electronic and structural characteristics that could be exploited in various research contexts. The electron-withdrawing nature of the nitro group can influence the photophysical properties of the benzoxazole core, while the pyridine ring offers a site for potential coordination with metal ions or hydrogen bonding interactions.
Benzoxazole derivatives are known for their fluorescent properties, making them valuable as chemical probes for imaging and sensing in biological systems. The introduction of a nitro group can modulate the fluorescence emission, potentially leading to the development of "turn-on" or "turn-off" fluorescent probes. For instance, the nitro group could be enzymatically reduced in specific cellular environments, leading to a change in the fluorescence signal. This property could be harnessed to investigate biological processes such as hypoxia or the activity of nitroreductase enzymes.
Potential Applications as a Chemical Probe:
| Biological Target/Process | Principle of Detection | Potential Research Application |
| Hypoxic Tumor Cells | Reduction of the nitro group by cellular reductases under low oxygen conditions, leading to a change in fluorescence. | Imaging and quantification of hypoxic regions in tumors. |
| Nitroreductase Activity | Enzymatic conversion of the nitro group to an amino group, causing a shift in the emission spectrum. | Monitoring the activity of specific nitroreductase enzymes involved in drug metabolism or bacterial processes. |
| Metal Ion Sensing | The pyridine nitrogen and benzoxazole heteroatoms could act as a chelating site for specific metal ions, altering the compound's photophysical properties. | Detection and quantification of biologically relevant metal ions in cellular compartments. |
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries. Compounds with distinct optical properties, such as this compound, could be integrated into HTS assays as reporter molecules. For example, its fluorescence could be used to monitor the activity of an enzyme or the binding of a ligand to a receptor. A change in the fluorescence signal upon interaction with a target would indicate a "hit."
Hypothetical HTS Assay Integration:
| Assay Type | Role of the Compound | Screening Goal |
| Enzyme Inhibition Assay | A fluorescent substrate that is quenched upon cleavage by the target enzyme. | Identification of small molecule inhibitors of the enzyme. |
| Receptor Binding Assay | A fluorescent ligand that competes with library compounds for binding to a target receptor. | Discovery of novel receptor agonists or antagonists. |
| Cell-Based Reporter Assay | A probe whose fluorescence is dependent on a specific cellular event (e.g., change in pH, ion concentration). | Screening for compounds that modulate cellular signaling pathways. |
The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. The nitro group in this compound presents a key feature for prodrug design. Specifically, it can be used in enzyme-activated prodrug therapy. The inactive nitro-containing compound could be selectively activated to a cytotoxic agent by nitroreductase enzymes that are overexpressed in certain cancer cells or anaerobic bacteria.
Conceptual Prodrug Strategy:
| Prodrug Design Principle | Activation Mechanism | Therapeutic Target |
| Hypoxia-Activated Prodrug | Reduction of the nitro group to a more cytotoxic species under hypoxic conditions. | Solid tumors with hypoxic cores. |
| Enzyme-Directed Prodrug | Selective activation by a specific nitroreductase enzyme delivered to the target site (e.g., via antibody-directed enzyme prodrug therapy - ADEPT). | Targeted cancer therapy with reduced systemic toxicity. |
The distinct chemical structure of this compound could be leveraged for the development of new analytical methods. Its potential for electrochemical activity due to the reducible nitro group and the aromatic system could be exploited in the design of electrochemical sensors. Furthermore, its unique spectroscopic signature could be used as a standard in certain analytical techniques.
Potential Analytical Applications:
| Analytical Technique | Property Utilized | Application |
| Electrochemistry | The redox properties of the nitro group. | Development of an electrochemical sensor for detecting specific analytes or monitoring enzymatic reactions. |
| Fluorescence Spectroscopy | Intrinsic fluorescence and potential for environmentally sensitive emission. | A fluorescent standard for instrument calibration or a probe in fluorescence-based analytical assays. |
| Chromatography | The polarity and aromaticity of the molecule. | A model compound for developing and optimizing separation methods for related benzoxazole derivatives. |
In mechanistic studies, reporter assays are crucial for understanding the function of genes and signaling pathways. A molecule like this compound could be engineered into a reporter system. For instance, if its fluorescence is sensitive to the cellular redox state, it could be used to study the effects of various stimuli on cellular oxidative stress. By observing changes in the fluorescence, researchers could gain insights into the underlying cellular mechanisms.
Example of a Reporter Assay Concept:
| Cellular Process Studied | Reporter Mechanism | Research Question Addressed |
| Oxidative Stress | The fluorescence of the compound is quenched or enhanced in response to changes in the cellular redox environment. | How do different drugs or environmental toxins affect the redox balance within a cell? |
| Gene Expression | The compound is a substrate for an enzyme whose expression is under the control of a specific promoter. Expression of the gene leads to a fluorescent signal. | What is the temporal and spatial expression pattern of a particular gene of interest? |
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole
Furthermore, various derivatives of benzoxazole (B165842) have demonstrated a wide range of biological activities, including antimicrobial, anthelmintic, and anticancer properties. researchgate.netmdpi.com Specifically, nitro-substituted benzoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net The presence of the nitro group is known to influence the electronic properties of molecules and can be crucial for their biological interactions. The study of 7-nitro-2,1,3-benzoxadiazole derivatives as inhibitors of glutathione (B108866) S-transferases highlights a potential mechanism of action for nitro-containing heterocyclic compounds. nih.gov
Unresolved Research Questions and Future Avenues in Synthetic Chemistry
The primary unresolved question is the development of an efficient and scalable synthesis for this compound. Future research should focus on adapting existing methodologies for benzoxazole synthesis to this specific target. A potential starting point could be the condensation reaction between 2-amino-5-nitrophenol (B90527) and picolinic acid or a derivative thereof, a method that has been successful for similar structures. nih.gov
Key questions for synthetic chemists include:
What are the optimal reaction conditions (solvent, temperature, catalyst) for the synthesis of this compound?
Can microwave-assisted or ultrasound-assisted synthesis be employed to improve reaction times and yields, as has been demonstrated for other benzoxazole derivatives? mdpi.com
What is the reactivity of the synthesized compound, and can it serve as a scaffold for the creation of a library of novel derivatives?
Prospects for Deeper Mechanistic Understanding of Biological Interactions
Given the biological activities observed in related nitro-substituted benzoxazoles, a crucial area of future research is the investigation of the potential bioactivity of this compound. The nitro group can significantly impact a molecule's pharmacokinetics and pharmacodynamics. researchgate.net
Future studies should aim to:
Screen the compound for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.
If activity is observed, elucidate the mechanism of action. For example, does it act as an enzyme inhibitor, as seen with 7-nitro-2,1,3-benzoxadiazole derivatives? nih.gov
Investigate the metabolic pathways of the compound and the role of the nitro group in its biological effects.
Potential for Further Computational and Theoretical Investigations
Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds. For this compound, density functional theory (DFT) calculations could be employed to understand its electronic structure, molecular geometry, and spectroscopic properties. researchgate.netresearchgate.net
Specific areas for computational investigation include:
Molecular Docking: To predict the binding affinity of the compound to various biological targets, such as enzymes and receptors.
ADMET Prediction: To assess its absorption, distribution, metabolism, excretion, and toxicity profiles.
Quantum Chemical Calculations: To understand the reactivity and stability of the molecule and to guide the design of new derivatives with enhanced properties.
Opportunities for Interdisciplinary Research and Methodological Innovations
The study of this compound presents numerous opportunities for interdisciplinary collaboration. A synergistic approach involving synthetic chemists, biologists, pharmacologists, and computational scientists will be essential to fully explore the potential of this compound.
Methodological innovations could include:
The development of novel, sustainable synthetic methods for benzoxazoles. mdpi.com
The use of high-throughput screening to rapidly assess the biological activity of a library of derivatives.
The application of advanced analytical techniques for the characterization of the compound and its biological interactions.
Q & A
Q. What are the most effective synthetic routes for 6-nitro-2-(pyridin-2-yl)-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodological Answer : Recent advances in benzoxazole synthesis highlight iodine-catalyzed protocols using catechols and ketones/alkenes (e.g., styrenes) under open-air conditions, achieving high efficiency for polysubstituted derivatives . For nitro-substituted benzoxazoles, nitration of pre-formed benzoxazole precursors under controlled conditions (e.g., mixed acid systems at 0–5°C) is critical to avoid over-oxidation. Post-functionalization via Suzuki-Miyaura coupling can introduce the pyridinyl moiety using palladium catalysts . Yield optimization requires precise stoichiometric ratios of 2-aminophenol derivatives and nitro-group precursors, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral contradictions resolved?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal refinement, resolving bond angles and nitro-group orientation .
- NMR/IR/MS : -NMR identifies pyridinyl protons (δ 8.5–9.0 ppm) and benzoxazole aromatic signals (δ 7.0–8.0 ppm). IR confirms C=N (1620–1650 cm) and NO (1520 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]) .
- Contradictions : Discrepancies in -NMR shifts (e.g., solvent-induced variations) are mitigated by comparative analysis with deuterated solvents (DMSO-d, CDCl) and 2D NMR (COSY, HSQC) .
Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution or reduction reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the benzoxazole ring, directing electrophilic substitution (e.g., nitration, sulfonation) to the meta position relative to the nitro group. Reduction with Sn/HCl or catalytic hydrogenation (Pd/C, H) converts the nitro group to an amine, enabling further functionalization (e.g., azo coupling) . Kinetic studies using UV-Vis spectroscopy monitor nitro-group reactivity under varying pH and temperature .
Advanced Research Questions
Q. What computational strategies are employed to predict electronic properties and regioselectivity in derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer interactions, particularly relevant for fluorescence or optoelectronic applications . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., antimicrobial enzymes), guiding structure-activity relationship (SAR) studies .
Q. How do contradictions arise in biological activity data, and how are they addressed experimentally?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may stem from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. aqueous media). Standardized protocols (CLSI guidelines) and dose-response curves (IC) are recommended. For anti-inflammatory activity, carrageenan-induced paw edema models require controlled dosing (100 mg/kg) and comparison to reference standards (e.g., indomethacin) .
Q. What advanced methods enable regioselective functionalization of the benzoxazole core?
- Methodological Answer :
- Electrochemical phosphorylation : Silver-catalyzed C–H phosphonation under mild electrochemical conditions selectively functionalizes the C2 position of benzoxazole, avoiding ring-opening side reactions .
- Decarboxylative cross-coupling : [Ni]/[Ag] or [Cu]/[Ag] systems enable coupling with benzoic acid derivatives, tolerating nitro and fluoro substituents for biaryl synthesis .
Q. How is the compound’s stability assessed under varying thermal and photolytic conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) monitors decomposition temperatures (>300°C for nitro derivatives). Photostability is tested under UV light (λ = 254–365 nm) in quartz cells, with HPLC tracking degradation products. Accelerated stability studies (40°C/75% RH) over 6–12 months inform storage recommendations (desiccated, dark conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
